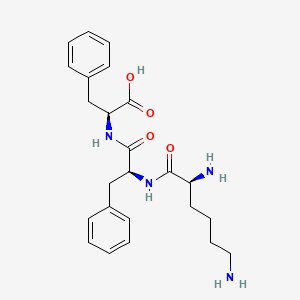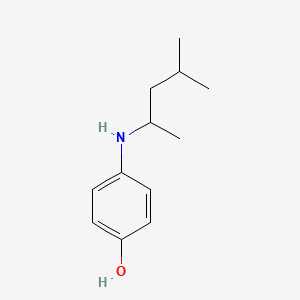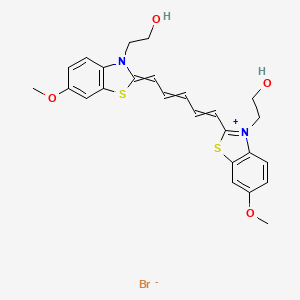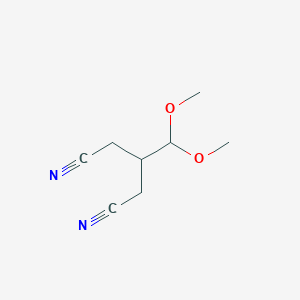
L-Lysyl-L-phenylalanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-phenylalanyl-L-phenylalanine is a tripeptide composed of three amino acids: lysine, phenylalanine, and phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds, offering a more environmentally friendly and potentially cost-effective alternative to chemical synthesis.
化学反应分析
Types of Reactions
L-Lysyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the lysine residue, where the amine group can be modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Reduced peptides with modified side chains.
Substitution: Peptides with modified lysine residues.
科学研究应用
L-Lysyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials, such as peptide-based nanostructures.
作用机制
The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic bonds with negatively charged sites, while the phenylalanine residues can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the lysine residue.
L-Lysyl-L-phenylalanine: A dipeptide with one phenylalanine residue and one lysine residue.
L-Lysyl-L-lysine: A tripeptide with two lysine residues and one phenylalanine residue.
Uniqueness
L-Lysyl-L-phenylalanyl-L-phenylalanine is unique due to the presence of both lysine and phenylalanine residues, which provide a combination of ionic and hydrophobic interactions. This unique combination allows for diverse applications and interactions that are not possible with simpler peptides.
属性
CAS 编号 |
63912-10-7 |
|---|---|
分子式 |
C24H32N4O4 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N4O4/c25-14-8-7-13-19(26)22(29)27-20(15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20-,21-/m0/s1 |
InChI 键 |
IPTUBUUIFRZMJK-ACRUOGEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)








